

synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid from 3-chlorosulfonylbenzoic acid

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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)benzoic acid

Cat. No.: B188054

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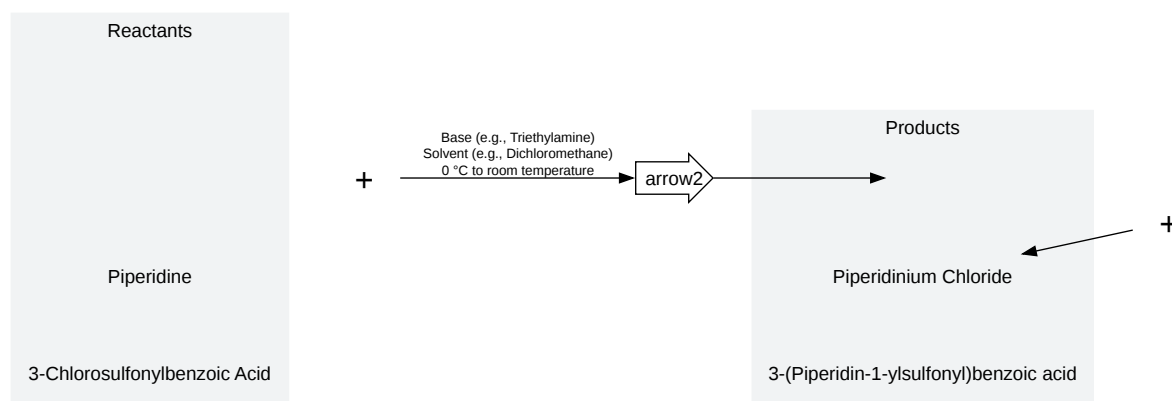
Application Notes and Protocols: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a sulfonamide linker connected to a benzoic acid moiety offers a versatile scaffold for the synthesis of a variety of compounds with potential therapeutic applications. Sulfonamides are known bioisosteres of amides and can exhibit improved metabolic stability and binding affinities. This document provides a detailed protocol for the synthesis of **3-(piperidin-1-ylsulfonyl)benzoic acid** from 3-chlorosulfonylbenzoic acid and piperidine, including safety precautions, a step-by-step experimental procedure, and characterization data.

Overall Reaction Scheme



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Caption: General reaction scheme for the synthesis of **3-(Piperidin-1-ylsulfonyl)benzoic acid**.

Materials and Equipment

- Chemicals:
 - 3-Chlorosulfonylbenzoic acid (≥95%)
 - Piperidine (≥99%)
 - Triethylamine (≥99%)
 - Dichloromethane (DCM), anhydrous
 - Hydrochloric acid (1 M)
 - Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Deuterated solvent for NMR (e.g., DMSO-d6)
- Equipment:
 - Round-bottom flasks
 - Magnetic stirrer and stir bars
 - Dropping funnel
 - Ice bath
 - Separatory funnel
 - Rotary evaporator
 - pH paper
 - Standard glassware for extraction and filtration
 - NMR spectrometer
 - FT-IR spectrometer
 - Mass spectrometer
 - Melting point apparatus

Safety Precautions

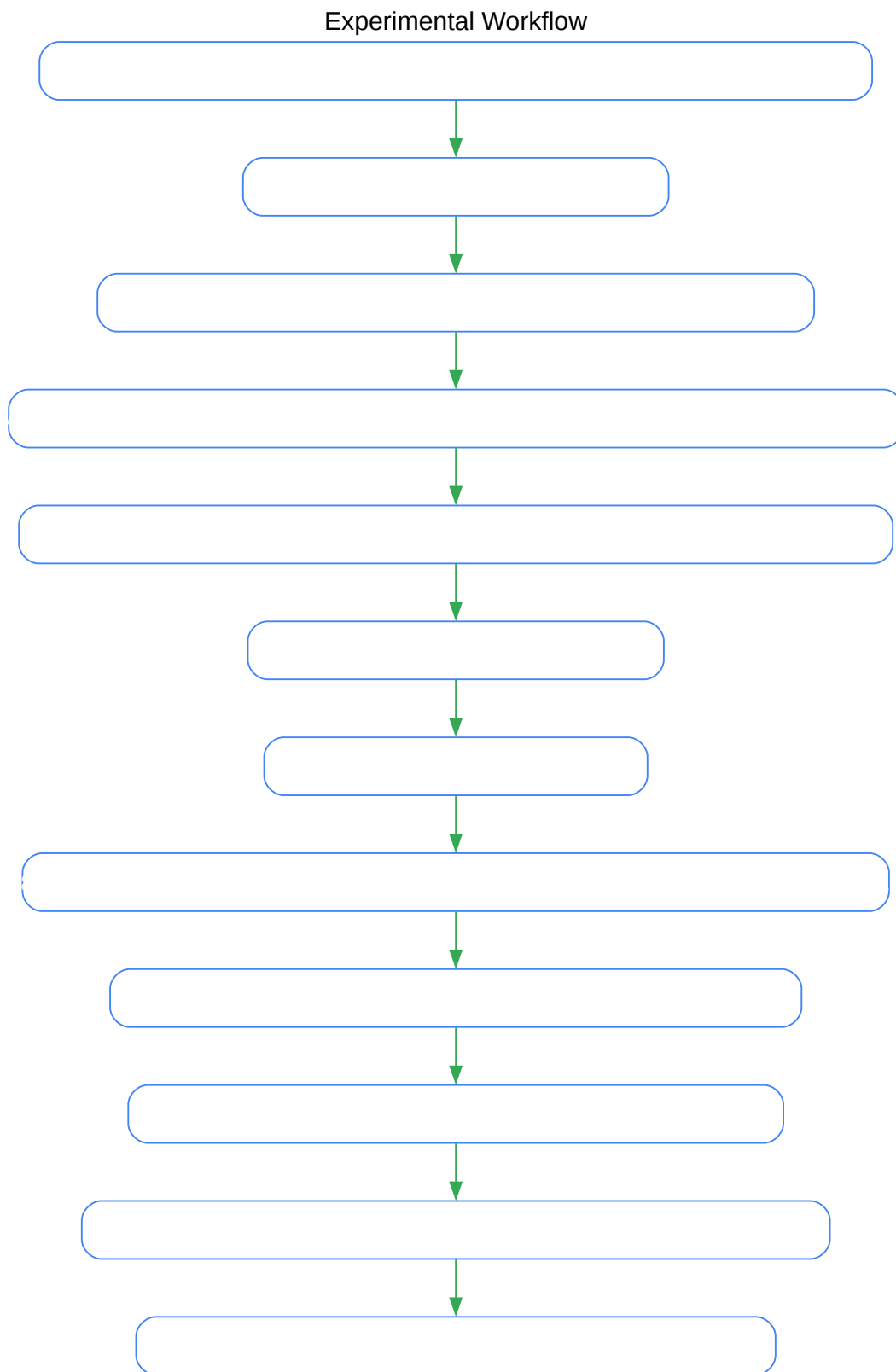
This procedure involves hazardous materials. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Table 1: Reactant Safety Information

Compound	Hazard Statements	Precautionary Statements
3-Chlorosulfonylbenzoic acid	Causes severe skin burns and eye damage.[1][2] Harmful if swallowed.[1] Contact with water liberates toxic gas.[1]	Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Piperidine	Highly flammable liquid and vapor.[4][5][6][7] Toxic if inhaled.[4][5][6] Toxic in contact with skin.[3][5][6] Causes severe skin burns and eye damage.[3][5][6] Harmful if swallowed.[5][7]	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6][7] Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] Use only outdoors or in a well-ventilated area.[5][6] IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3][5][6] IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

Experimental Protocol

This protocol describes the synthesis of **3-(piperidin-1-ylsulfonyl)benzoic acid** on a 10 mmol scale.



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Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorosulfonylbenzoic acid (2.21 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** In a separate flask, prepare a solution of piperidine (0.94 g, 11.0 mmol, 1.1 equivalents) and triethylamine (1.21 g, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
- **Add the piperidine/triethylamine solution dropwise to the stirred solution of 3-chlorosulfonylbenzoic acid over 15-20 minutes, maintaining the temperature at 0 °C.**
- **Reaction:** After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**
 - Cool the reaction mixture again to 0 °C and slowly add 20 mL of 1 M HCl to quench the reaction.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

Table 2: Product Characterization - **3-(Piperidin-1-ylsulfonyl)benzoic acid**

Property	Value
CAS Number	7311-93-5
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S
Molecular Weight	269.32 g/mol
Appearance	White to off-white solid (Predicted)
Melting Point	Not available. Expected to be a solid with a defined melting point.
¹ H NMR (Predicted)	δ (ppm): 1.4-1.7 (m, 6H, piperidine CH ₂), 2.9-3.1 (t, 4H, piperidine CH ₂ -N), 7.7-7.9 (m, 2H, Ar-H), 8.1-8.3 (m, 2H, Ar-H), ~13.0 (br s, 1H, COOH)
¹³ C NMR (Predicted)	δ (ppm): 23.5, 25.0, 47.0 (piperidine carbons), 126.0, 129.0, 131.0, 133.0, 138.0, 140.0 (aromatic carbons), 166.0 (carboxyl carbon)
IR (Predicted, cm ⁻¹)	2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1330-1360 & 1150-1180 (S=O stretch), 2930-2950 (C-H stretch)
Mass Spec (ESI-MS, m/z)	[M-H] ⁻ calculated for C ₁₂ H ₁₄ NO ₄ S: 268.06. [M+H] ⁺ calculated for C ₁₂ H ₁₆ NO ₄ S: 270.08.

Note: Spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present.

Potential Applications

Derivatives of **3-(piperidin-1-ylsulfonyl)benzoic acid** can be explored for various pharmacological activities. The carboxylic acid handle allows for further modification, such as amide bond formation, to create libraries of compounds for screening. The sulfonamide moiety is a key feature in many antibacterial drugs, diuretics, and other therapeutic agents. This scaffold could be of interest in the development of inhibitors for enzymes such as carbonic anhydrases or as antagonists for various receptors.[8]

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